BenchChemオンラインストアへようこそ!

Fasentin

Glucose metabolism Endothelial cell biology Angiogenesis

Fasentin uniquely combines preferential GLUT4 inhibition (IC50 68 μM; 80% vs. 50% GLUT1 at 300 µM) with potent FAS/TRAIL death receptor sensitization (IC50 20 μM). Unlike STF-31 or WZB117, its dual activity enables apoptosis sensitization and anti-angiogenic assays decoupled from glucose metabolism. A well-defined SAR profile with validated active analogs makes it an essential reference standard for medicinal chemistry programs optimizing GLUT and death receptor dual-targeting scaffolds. Choose Fasentin when experimental outcomes demand orthogonal metabolic and apoptotic readouts unobtainable with pan-GLUT inhibitors.

Molecular Formula C11H9ClF3NO2
Molecular Weight 279.64 g/mol
CAS No. 392721-37-8
Cat. No. B1672066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasentin
CAS392721-37-8
Synonymsfasentin
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide
Molecular FormulaC11H9ClF3NO2
Molecular Weight279.64 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
InChIInChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18)
InChIKeyGNYIJZMBLZXJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid
SolubilityDMSO (Slightly), Methanol (Slightly)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fasentin (CAS 392721-37-8) Chemical and Pharmacological Profile for Scientific Sourcing


Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a synthetic small molecule inhibitor of glucose transporters GLUT1 and GLUT4, with a reported IC50 of 68 μM for glucose uptake inhibition . It exhibits a preferential inhibition of GLUT4 over GLUT1 . Beyond its role in modulating glucose metabolism, Fasentin is also characterized as a chemical sensitizer to death receptor stimuli, specifically FAS and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), sensitizing cells to FAS-induced cell death with an IC50 of 20 μM .

Why a Generic GLUT Inhibitor Cannot Substitute for Fasentin in Sensitization Assays


Simple GLUT1 inhibitors like STF-31 or WZB117 are insufficient substitutes for Fasentin in assays involving death receptor sensitization. While all three compounds can inhibit glucose uptake, Fasentin uniquely couples this metabolic modulation with a robust sensitization of cells to Fas- and TRAIL-induced apoptosis [1]. This dual activity, with an IC50 for Fas sensitization (20 μM) that is lower than its IC50 for glucose uptake inhibition (68 μM) [2], suggests a distinct mechanism of action not replicated by other GLUT inhibitors. Furthermore, Fasentin exhibits anti-angiogenic properties in vitro that are independent of its effects on glucose metabolism, an activity that STF-31 fails to demonstrate in the same assays [3].

Fasentin: Quantitative Evidence of Differentiated Function and Procurement Rationale


Fasentin Exhibits Cell-Type Dependent Glucose Uptake Inhibition, Uniquely Sparing Endothelial Cells

Fasentin's capacity to inhibit glucose uptake is highly dependent on cell type. In a comparative study, Fasentin achieved a maximum of ~35% inhibition of glucose uptake in several cancer cell lines (A172, BHY, HeLa, HT-29) [1]. In stark contrast, it barely decreased glucose uptake in human dermal microvascular endothelial cells (HMECs), with concentrations below 75 µM showing no effect [2]. This is a key differentiator from a pan-GLUT1 inhibitor like WZB117, which induced an almost complete inhibition in all cells tested in the same study [1].

Glucose metabolism Endothelial cell biology Angiogenesis

Fasentin is a More Potent Sensitizer of Fas-Induced Apoptosis than a Direct Glucose Uptake Inhibitor

Fasentin's primary functional impact is not as a classic GLUT inhibitor. Quantitative analysis reveals that it sensitizes PPC-1 cells to Fas-induced cell death with an IC50 of 20 ± 2 μM [1]. This is significantly more potent than its ability to inhibit glucose uptake in the same cells, which requires an IC50 of 68 ± 6 μM [1]. The divergence between these two IC50 values highlights a unique functional profile where death receptor sensitization is the more sensitive endpoint, distinguishing it from compounds that are solely or primarily metabolic inhibitors.

Apoptosis Death receptor signaling Cancer therapeutics

Fasentin's Anti-Angiogenic Activity is Glucose Metabolism-Independent, a Phenotype Not Shared by STF-31

In functional angiogenesis assays, Fasentin inhibited tube formation in human microvascular endothelial cells (HMECs) [1]. Crucially, the classic GLUT1 inhibitor STF-31 failed to inhibit tube formation in the same HMEC model [1]. This demonstrates that Fasentin's anti-angiogenic effect is mediated through a mechanism independent of its GLUT1 inhibition, a property not shared by a primary GLUT1 inhibitor.

Angiogenesis GLUT1 inhibition Chemical biology

Fasentin Demonstrates a Quantitative Preference for Inhibiting GLUT4 over GLUT1

In L6 myoblasts engineered to overexpress either GLUT1 or GLUT4, Fasentin displays a quantitative difference in its inhibitory capacity. At a concentration of 300 µM, Fasentin inhibits 2-deoxy-D-glucose uptake by 50% in GLUT1-overexpressing cells but by 80% in GLUT4-overexpressing cells . This 1.6-fold greater inhibition of GLUT4 provides quantitative evidence for its preferential activity against this transporter subtype.

GLUT4 GLUT1 Glucose transporter selectivity

Structure-Activity Relationship (SAR) Data Confirms the Specificity of Fasentin's Dual Activity

An SAR study comparing Fasentin to five close structural analogs (compounds 1-5) provides robust evidence for the specificity of its dual activity [1]. While analogs 1-3 show similar IC50 values for glucose uptake inhibition (61-65 μM) and Fas sensitization (27-37 μM), analogs 4 and 5 are completely inactive (>80 μM for both endpoints) [1]. This demonstrates that both activities are highly dependent on specific structural features of the Fasentin scaffold and are not general properties of this chemotype, reinforcing its value as a unique chemical probe.

Structure-activity relationship Analog comparison Medicinal chemistry

Fasentin: High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Dissecting GLUT4-Specific Contributions in Metabolic Disease Models

Researchers investigating insulin resistance or type 2 diabetes can leverage Fasentin's preferential inhibition of GLUT4 (80% vs. 50% inhibition in GLUT1-overexpressing cells at 300 µM) . This selectivity allows for a more targeted interrogation of GLUT4-dependent glucose uptake pathways in relevant cell types like adipocytes and skeletal muscle cells, providing a clearer signal than pan-GLUT inhibitors.

Investigating Death Receptor Sensitization as a Cancer Therapeutic Strategy

In oncology research, Fasentin serves as a critical chemical probe for understanding and overcoming resistance to death receptor-mediated apoptosis. Its potent sensitization of cells to Fas-induced death (IC50 20 μM) [1] makes it an ideal tool for combination studies with TRAIL or FasL, to identify synergistic mechanisms and validate targets that can prime cancer cells for immune-mediated clearance.

Studying Glucose-Metabolism-Independent Mechanisms in Tumor Angiogenesis

Fasentin is the compound of choice for angiogenesis research that aims to separate metabolic from non-metabolic functions. Its ability to inhibit endothelial tube formation without significantly impairing glucose uptake in the same cells [2] provides a unique window into glucose-independent pathways regulating vessel growth. This differentiates it from general GLUT1 inhibitors like STF-31, which fails to block tube formation entirely [2].

Medicinal Chemistry Campaigns to Optimize Death Receptor Sensitizers

Fasentin's well-defined SAR profile, showing a clear activity cliff between active analogs (1-3) and inactive ones (4-5) [1], makes it an ideal starting point or reference standard for medicinal chemistry programs. It enables researchers to systematically modify the core scaffold while using the differential IC50 values (for both glucose uptake and Fas sensitization) as quantitative benchmarks for improving potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.